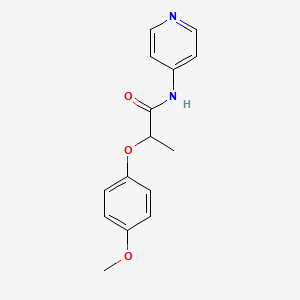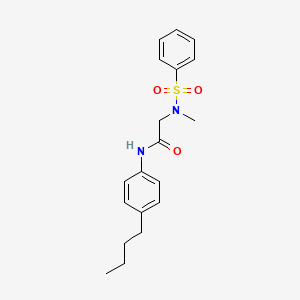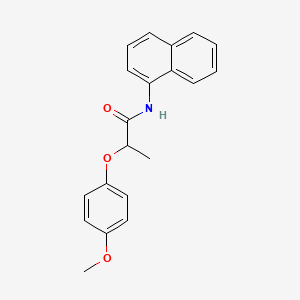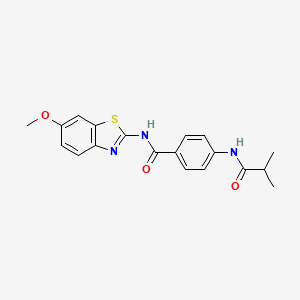
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide
Overview
Description
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide, also known as GW0742, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. GW0742 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it binds to and activates PPARδ receptors in the body. PPARδ receptors are involved in various physiological processes, including energy metabolism, lipid metabolism, and inflammation.
Mechanism of Action
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide binds to and activates PPARδ receptors in the body. PPARδ receptors are transcription factors that regulate the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ receptors by 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide leads to increased fatty acid oxidation, glucose uptake, and energy expenditure. It also leads to decreased inflammation and improved insulin sensitivity.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase fatty acid oxidation and energy expenditure, leading to reduced body weight and improved metabolic parameters. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has anti-inflammatory effects and has been shown to reduce inflammation in various tissues, including adipose tissue and the liver. It also has neuroprotective effects and has been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which means it has a specific target and produces consistent results. It is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide in lab experiments. It has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life, which means it needs to be administered frequently to maintain its effects.
Future Directions
There are several future directions for research on 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide. One area of interest is its potential applications in cancer research. PPARδ receptors have been shown to play a role in cancer development and progression, and 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has been shown to have anti-tumor effects in some studies. Another area of interest is its potential applications in neurodegenerative diseases, such as Alzheimer's disease. 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has been shown to have neuroprotective effects in animal models and may have potential as a therapeutic agent for these diseases. Finally, further studies are needed to understand the long-term effects of 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide and its safety profile.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has been extensively studied for its potential applications in various research areas. It has been shown to have beneficial effects in metabolic disorders, such as obesity, diabetes, and dyslipidemia. 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has also been shown to have anti-inflammatory and neuroprotective effects. It has been studied in various animal models and has shown promising results in reducing inflammation, improving insulin sensitivity, and increasing energy expenditure.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11(15(18)17-12-7-9-16-10-8-12)20-14-5-3-13(19-2)4-6-14/h3-11H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQGXSIKCKHTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=NC=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4105114.png)
![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4105121.png)
![2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4105134.png)

![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4105142.png)
![N-(2,5-dimethoxy-4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B4105145.png)

![6-amino-4-(5-methyl-2-furyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4105162.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4105163.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4105178.png)
![methyl 5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoate](/img/structure/B4105192.png)

![5-(4-bromophenyl)-3-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4105212.png)